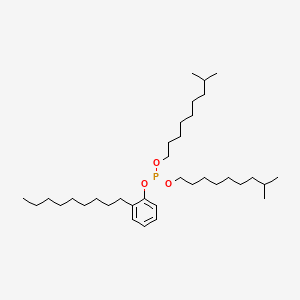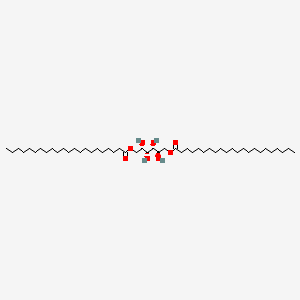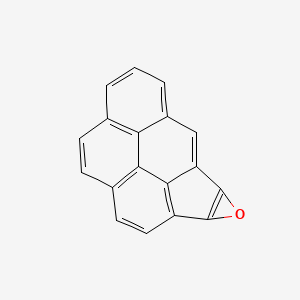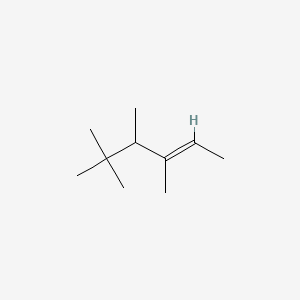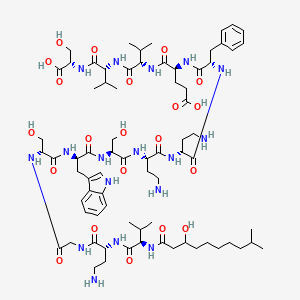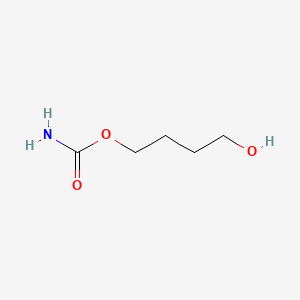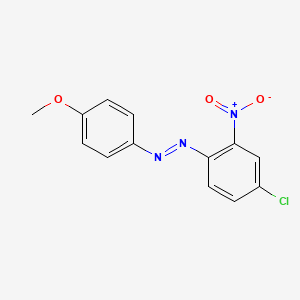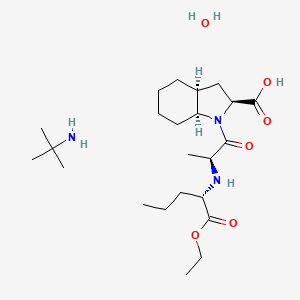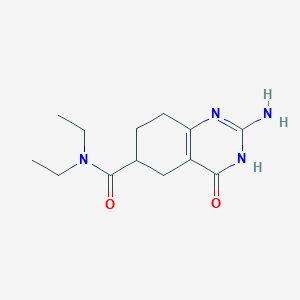
2-Amino-n,n-diethyl-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 16132 es un compuesto químico que ha despertado interés en diversos campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Es conocido por su papel en vías bioquímicas específicas y su utilidad en investigación y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de NSC 16132 normalmente implica una serie de reacciones químicas que se controlan cuidadosamente para garantizar la pureza y el rendimiento del producto final. Las rutas sintéticas comunes incluyen:
Preparación del reactivo inicial: Los materiales de partida se preparan mediante procesos químicos estándar.
Condiciones de reacción: Las reacciones se llevan a cabo bajo condiciones específicas, como temperatura, presión y pH controlados, para facilitar las transformaciones químicas deseadas.
Purificación: El producto final se purifica utilizando técnicas como cristalización, destilación o cromatografía para eliminar cualquier impureza.
Métodos de producción industrial
En un entorno industrial, la producción de NSC 16132 se amplía utilizando grandes reactores y sistemas automatizados para garantizar la coherencia y la eficiencia. El proceso implica:
Síntesis a granel: Se procesan grandes cantidades de reactivos en reactores industriales.
Control de calidad: Se implementan medidas rigurosas de control de calidad para garantizar que el producto cumpla con las especificaciones requeridas.
Envasado y distribución: El producto final se envasa en contenedores adecuados y se distribuye a diversas instalaciones de investigación e industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
NSC 16132 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir NSC 16132 en diferentes formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Las reacciones que involucran NSC 16132 generalmente utilizan reactivos comunes como:
Agentes oxidantes: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Catalizadores: Se pueden utilizar varios catalizadores para facilitar las reacciones, incluidos los catalizadores de metales de transición.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo:
Productos de oxidación: Varias formas oxidadas de NSC 16132.
Productos de reducción: Derivados reducidos del compuesto.
Productos de sustitución: Compuestos con diferentes grupos funcionales que reemplazan los originales.
Aplicaciones Científicas De Investigación
NSC 16132 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo o intermedio en diversas reacciones químicas y procesos de síntesis.
Biología: Se utiliza en estudios que involucran vías bioquímicas y procesos celulares.
Medicina: Se investiga por sus posibles efectos terapéuticos y como herramienta en el desarrollo de fármacos.
Industria: Se utiliza en la producción de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de NSC 16132 involucra su interacción con dianas moleculares y vías específicas. Puede actuar mediante:
Unión a enzimas: Inhibición o activación de enzimas involucradas en vías bioquímicas.
Modulación de receptores: Interacción con receptores celulares para alterar las vías de señalización.
Afectación de la expresión génica: Influencia en la expresión de genes específicos involucrados en procesos celulares.
Comparación Con Compuestos Similares
NSC 16132 se puede comparar con otros compuestos similares para resaltar su singularidad. Algunos compuestos similares incluyen:
NSC 125973: Otro compuesto con propiedades bioquímicas similares.
NSC 16132-1-AP: Un compuesto relacionado utilizado en aplicaciones de investigación similares.
La singularidad de NSC 16132 radica en su estructura química específica y las vías particulares que afecta, lo que lo convierte en una herramienta valiosa en diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
5437-51-4 |
|---|---|
Fórmula molecular |
C13H20N4O2 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-amino-N,N-diethyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c1-3-17(4-2)12(19)8-5-6-10-9(7-8)11(18)16-13(14)15-10/h8H,3-7H2,1-2H3,(H3,14,15,16,18) |
Clave InChI |
LISLDNVPYIXSCJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




